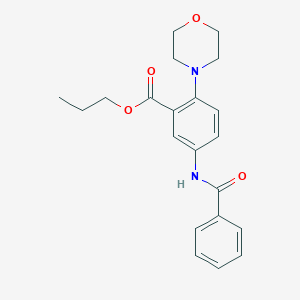![molecular formula C19H12BrN3O2 B250998 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide, also known as BPIQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is not fully understood. However, studies have shown that N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide interacts with specific proteins and enzymes in cells, leading to various biological effects. For example, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in cancer progression. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has also been shown to interact with beta-amyloid plaques in the brain, making it a potential imaging agent for Alzheimer's disease.
Biochemical and Physiological Effects:
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth. In biochemistry, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been used as a molecular probe to study protein-protein interactions and has been shown to be a useful tool for drug discovery. In neuroscience, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been investigated for its potential use as a PET imaging agent for the detection of beta-amyloid plaques in Alzheimer's disease.
实验室实验的优点和局限性
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has several advantages for lab experiments, including its straightforward synthesis method and its potent biological effects. However, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide research. In cancer research, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide could be further investigated as a potential drug candidate for the treatment of cancer. In biochemistry, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide could be used to study protein-protein interactions in more detail, potentially leading to the discovery of new drug targets. In neuroscience, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide could be further developed as a PET imaging agent for the detection of beta-amyloid plaques in Alzheimer's disease. Additionally, the synthesis method for N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide could be optimized to improve its yield and solubility.
合成方法
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide can be synthesized using a straightforward and efficient method. The synthesis involves the reaction of 5-bromo-3-chloropyridine with 2-amino-4-bromophenol, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide, is obtained as a yellow solid with a high yield.
科学研究应用
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to possess potent anticancer properties and has been identified as a potential drug candidate for the treatment of cancer. In biochemistry, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been used as a molecular probe to study protein-protein interactions and has been shown to be a useful tool for drug discovery. In neuroscience, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been investigated for its potential use as a PET imaging agent for the detection of beta-amyloid plaques in Alzheimer's disease.
属性
分子式 |
C19H12BrN3O2 |
|---|---|
分子量 |
394.2 g/mol |
IUPAC 名称 |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C19H12BrN3O2/c20-14-8-13(10-21-11-14)19-23-16-9-15(6-7-17(16)25-19)22-18(24)12-4-2-1-3-5-12/h1-11H,(H,22,24) |
InChI 键 |
MWLULBLOTTVXBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B250915.png)

![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B250921.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B250922.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B250923.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)
![3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250927.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B250931.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B250932.png)
![2-methoxy-N-({4-[(phenylacetyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250933.png)
![3-chloro-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250934.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B250936.png)
![5-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B250938.png)